An In-Depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde (CAS: 67482-48-8)
An In-Depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde (CAS: 67482-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chlorothiophene-2-carbaldehyde (CAS: 67482-48-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delves into its physicochemical properties, outlines its primary synthetic routes with a focus on the Vilsmeier-Haack reaction, and explores the rich reactivity of its aldehyde and chloro functionalities. Particular emphasis is placed on its critical role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban. Detailed experimental protocols for its synthesis and subsequent transformations, alongside spectroscopic data analysis, are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Introduction
3-Chlorothiophene-2-carbaldehyde is a bifunctional organosulfur compound that has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures. Its thiophene core, substituted with both a reactive aldehyde group and a chloro atom, allows for a diverse range of chemical modifications. The inherent reactivity of these functional groups makes it a valuable precursor for the construction of various heterocyclic systems and substituted aromatic compounds. In the realm of drug discovery, this molecule serves as a key starting material in the multi-step synthesis of several pharmaceuticals, underscoring its importance in the development of novel therapeutic agents. This guide aims to be a definitive resource for chemists, providing both theoretical insights and practical, actionable protocols.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount for the handling and application of 3-Chlorothiophene-2-carbaldehyde.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 67482-48-8 | ChemScene[1] |
| Molecular Formula | C₅H₃ClOS | ChemScene[1] |
| Molecular Weight | 146.59 g/mol | ChemScene[1] |
| Appearance | Not specified, likely a solid or oil | - |
| Boiling Point | ~98 °C | ChemicalBook[2] |
| Purity | ≥96% | ChemScene[1] |
| Storage | -20°C, sealed storage, away from moisture | ChemScene[1] |
Safety and Handling
3-Chlorothiophene-2-carbaldehyde should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data is limited, related compounds are known to be irritants.
Synthesis and Purification
The most common and efficient method for the synthesis of 3-Chlorothiophene-2-carbaldehyde is the Vilsmeier-Haack formylation of 3-chlorothiophene. This reaction introduces a formyl group onto the electron-rich thiophene ring.
Vilsmeier-Haack Formylation of 3-Chlorothiophene
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] The electron-rich 3-chlorothiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This is a generalized protocol and may require optimization.
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.
-
Formylation: Dissolve 3-chlorothiophene (1.0 equiv.) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Chemical Reactivity and Key Transformations
3-Chlorothiophene-2-carbaldehyde possesses two primary sites of reactivity: the aldehyde group and the C-Cl bond. This dual functionality allows for a wide array of subsequent chemical transformations.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid. This transformation is a critical step in the synthesis of the anticoagulant drug Rivaroxaban.[5][6] A common and efficient method for this oxidation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.
Diagram 2: Key Reactions of the Aldehyde Group
Caption: Reactivity of the aldehyde functionality.
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Dissolve 3-Chlorothiophene-2-carbaldehyde (1.0 equiv.) in a suitable solvent such as tert-butanol or a mixture of acetonitrile and water.
-
Add a chlorine scavenger, such as 2-methyl-2-butene (2.0 equiv.).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 equiv.) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
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Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.
The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphonium ylide. This provides a powerful method for C=C bond formation.
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a base to form an α,β-unsaturated product.[7]
Reductive amination enables the synthesis of primary, secondary, or tertiary amines by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, respectively, in the presence of a reducing agent.[8]
Reactions of the Chloro Group: Suzuki-Miyaura Cross-Coupling
The chlorine atom on the thiophene ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or ester.[9]
Diagram 3: Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
This is a generalized protocol and may require optimization.
-
To a reaction vessel, add 3-Chlorothiophene-2-carbaldehyde (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos) (1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three signals in the aromatic region: a singlet for the aldehyde proton and two doublets for the thiophene ring protons.
-
Aldehyde proton (-CHO): A singlet is expected to appear in the downfield region, typically around δ 9.5-10.5 ppm.
-
Thiophene ring protons: Two doublets corresponding to the protons at the C4 and C5 positions are expected. The coupling constant between these two protons (J-coupling) should be in the range of 3-6 Hz, characteristic of thiophene ring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.
-
Carbonyl carbon (C=O): This will be the most downfield signal, typically in the range of δ 180-190 ppm.
-
Thiophene ring carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom (C3) and the carbon attached to the aldehyde group (C2) will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1670-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and C-Cl stretching.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Applications in Medicinal Chemistry: The Synthesis of Rivaroxaban
A prominent application of 3-Chlorothiophene-2-carbaldehyde is in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban.[10][11] While not a direct precursor, its oxidized derivative, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the final amide coupling step of the Rivaroxaban synthesis.[6] Some synthetic routes may proceed through the chlorination of 2-thiophenecarboxaldehyde to give 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized. However, the use of 3-chlorothiophene as a starting material to produce 3-chlorothiophene-2-carbaldehyde is also a viable pathway.
Diagram 4: Role in Rivaroxaban Synthesis
Caption: Simplified pathway to Rivaroxaban.
Conclusion
3-Chlorothiophene-2-carbaldehyde is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of complex molecules, particularly in the pharmaceutical industry. The Vilsmeier-Haack reaction provides a reliable route for its synthesis, and its subsequent reactions, such as oxidation and cross-coupling, open doors to a vast chemical space. The critical role of its derivative in the synthesis of Rivaroxaban highlights the industrial and medicinal significance of this compound. This guide has provided a detailed overview of its synthesis, reactivity, and applications, intended to serve as a practical resource for researchers in the field.
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